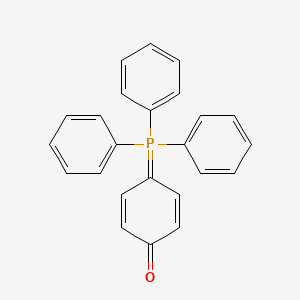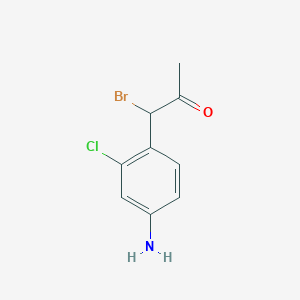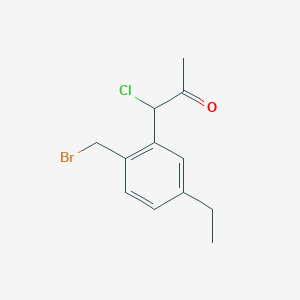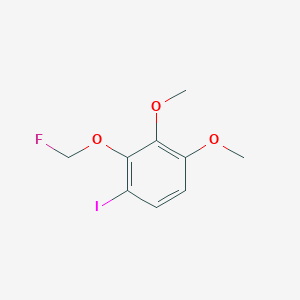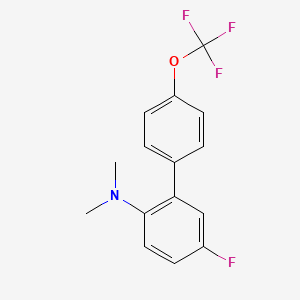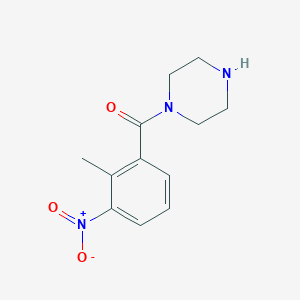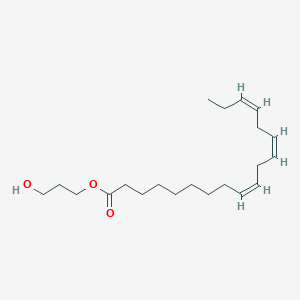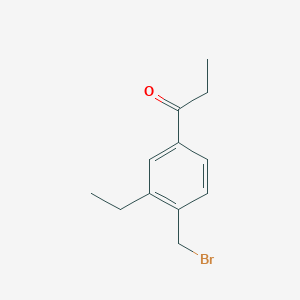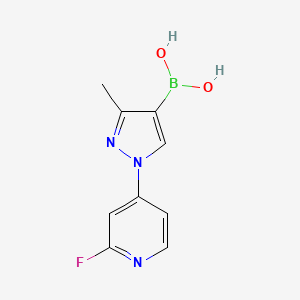
(1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that has gained attention in recent years due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both fluoropyridine and pyrazole moieties in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluoropyridine moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while nucleophilic substitution at the fluoropyridine ring can produce a variety of substituted pyridines .
Scientific Research Applications
(1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of (1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The fluoropyridine and pyrazole moieties can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and have been studied for their biological activities.
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: This compound features a fluorinated biphenyl structure and has applications in medicinal chemistry.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their activity against various biological targets, including kinases.
Uniqueness
What sets (1-(2-Fluoropyridin-4-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid apart is its unique combination of fluoropyridine and pyrazole moieties, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in drug discovery and development.
Properties
Molecular Formula |
C9H9BFN3O2 |
|---|---|
Molecular Weight |
221.00 g/mol |
IUPAC Name |
[1-(2-fluoropyridin-4-yl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-8(10(15)16)5-14(13-6)7-2-3-12-9(11)4-7/h2-5,15-16H,1H3 |
InChI Key |
GPFWCTPXQOUWCN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1C)C2=CC(=NC=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


